
5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide
説明
5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide is a chemical compound . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .科学的研究の応用
Isoxazole-Containing Sulfonamides
The synthesis and properties of isoxazole-containing sulfonamides, including derivatives of 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide, have been studied extensively. These compounds exhibit potent inhibitory properties against human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
Research has been conducted on the synthesis of this compound derivatives, exploring their cytotoxic activity against cancer cell lines. These studies contribute to understanding the potential of these compounds in developing new anticancer drugs (Hassan et al., 2014).
Auxiliary-Directed Pd-Catalyzed Activation
The use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Pd-catalyzed C(sp3)-H bond activation has been studied. This research highlights the potential for synthesizing various non-natural amino acids, contributing to the development of novel pharmaceuticals (Pasunooti et al., 2015).
Synthesis and Photophysical Properties
Studies have also been conducted on the microwave-assisted synthesis and the photophysical properties of 2-amino-3-carboxamide-1,1′-biaryls derivatives, including those derived from this compound. These compounds exhibit luminescence in the blue region, which can be utilized in various photophysical applications (Novanna et al., 2020).
将来の方向性
Isoxazoles are heterocyclic compounds with a broad spectrum of targets and high biological activity. They are useful in the development of new therapeutic agents with an increased potency and lower toxicity . Therefore, the development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task .
作用機序
Target of Action
Isoxazoles, the class of compounds to which it belongs, are known to have a broad spectrum of targets and exhibit high biological activity . They are useful in the development of new therapeutic agents with increased potency and lower toxicity .
Mode of Action
It’s worth noting that isoxazole derivatives have been tested for their anticancer, anti-inflammatory, and antibacterial activities . The compound’s interaction with its targets and any resulting changes would need further investigation.
Biochemical Pathways
Isoxazole derivatives, however, are known to interact with various biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antibacterial effects
生化学分析
Biochemical Properties
5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate or inhibit certain signaling pathways, leading to changes in gene expression patterns. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. This binding can result in changes in enzyme activity, either enhancing or suppressing their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may have implications for its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function or providing therapeutic benefits. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by certain cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect the levels of key metabolites, thereby modulating metabolic pathways and influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its therapeutic potential, as it may preferentially accumulate in certain tissues or organs .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
5-amino-3-(4-ethoxyphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-8-5-3-7(4-6-8)10-9(11(13)16)12(14)18-15-10/h3-6H,2,14H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSPGUZFWCPJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235423 | |
| Record name | 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217862-90-2 | |
| Record name | 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




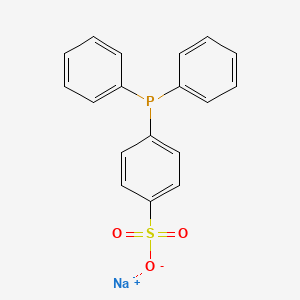
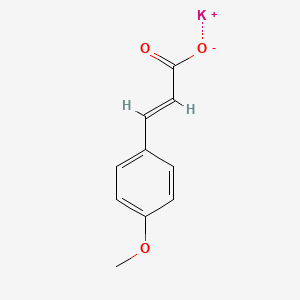
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)

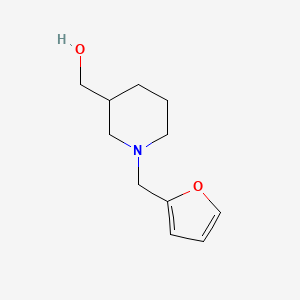
![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)
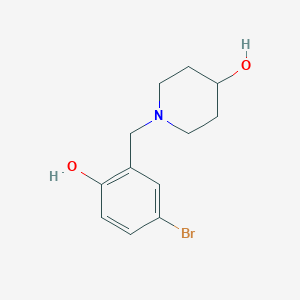
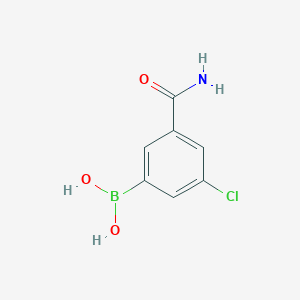

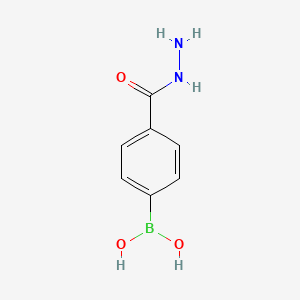
![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)
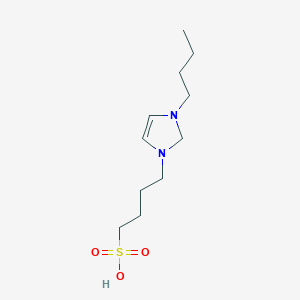
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)